Scientific Field: Organic Chemistry
Application Summary: This reaction is used for the effective synthesis of α-amino nitriles.
Methods of Application: The method involves the use of ethyl cyanoformate as a relatively safe cyanide source, a cinchona-based catalyst, and methanol as an additive.
Results/Outcomes: The newly developed method allows straightforward reaction channeling towards the fast and complete formation of the α-amino nitrile products.
Application Summary: This process involves the use of organocatalysis and Lewis acid catalysis to enable asymmetric reactions.
Methods of Application: The process involves the use of chiral amines as catalysts.
Results/Outcomes: The use of organocatalysis has improved the stereoselectivities and yields of these reactions.
Application Summary: This process involves the use of a recyclable cooperative catalyst for accelerated hydroaminomethylation of hindered amines.
Methods of Application: The method involves the use of a flow-based methodology for enantioselective Strecker, employing ethyl cyanoformate as a relatively safe cyanide source, a cinchona-based catalyst, and methanol as additive.
4-(Cyclohexylamino)-1-butanesulfonic acid (CABS) is an organic molecule containing a sulfonic acid group (SO3H), a cyclohexyl amine group (C6H11NH2), and a butane chain. Little information is currently available regarding its origin or specific significance in scientific research. However, sulfonic acids and amines are functional groups commonly found in various drugs and industrial materials [].
CABS possesses a linear structure with several key features:
The combination of these functional groups suggests CABS could be a polar, water-soluble molecule with acidic and basic functionalities.
Irritant